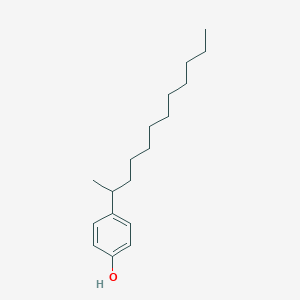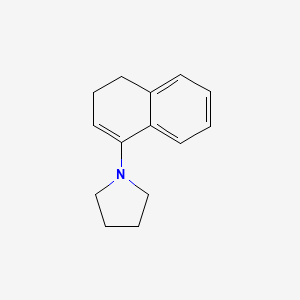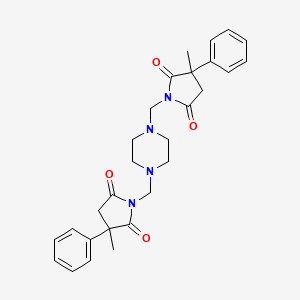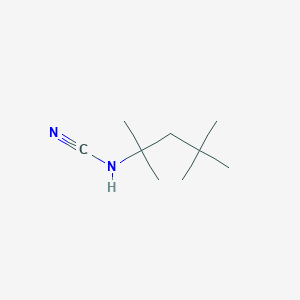
S-(4-acetylphenyl) dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-acetylphenyl) dimethylcarbamothioate is an organic compound with the molecular formula C11H13NO2S It is known for its unique chemical structure, which includes a thioester linkage and an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-acetylphenyl) dimethylcarbamothioate typically involves the reaction of 4-acetylphenyl isothiocyanate with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-(4-acetylphenyl) dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamothioate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamothioates.
Scientific Research Applications
S-(4-acetylphenyl) dimethylcarbamothioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of S-(4-acetylphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis, releasing the active acetylphenyl moiety, which can then interact with biological targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- S-(4-fluoro-2-nitrophenyl) dimethylcarbamothioate
- S-(4-chlorophenyl) dimethylcarbamothioate
Comparison: S-(4-acetylphenyl) dimethylcarbamothioate is unique due to its acetyl group, which imparts distinct chemical and biological properties. Compared to similar compounds with different substituents, it may exhibit different reactivity and biological activities. For example, the presence of an acetyl group can influence the compound’s ability to interact with enzymes and other molecular targets, making it a valuable compound for specific applications.
Properties
CAS No. |
13511-90-5 |
|---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
S-(4-acetylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C11H13NO2S/c1-8(13)9-4-6-10(7-5-9)15-11(14)12(2)3/h4-7H,1-3H3 |
InChI Key |
HOQMOQRSJLHIOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)SC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


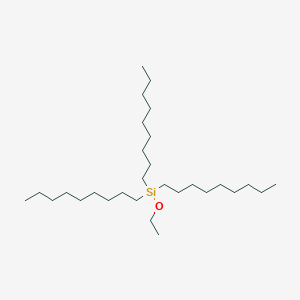


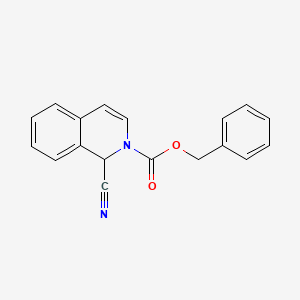

![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)


